4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

Medicinal Chemistry Drug Discovery Biochemical Assays

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a specialized benzoic acid derivative characterized by a unique methanesulfonyl-methylcarbamoyl side chain. With a molecular weight of 257.27 g/mol and the molecular formula C10H11NO5S , this compound exists as a powder at room temperature and is typically supplied at a minimum purity of 95%.

Molecular Formula C10H11NO5S
Molecular Weight 257.27 g/mol
CAS No. 1016741-14-2
Cat. No. B3362946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid
CAS1016741-14-2
Molecular FormulaC10H11NO5S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H11NO5S/c1-11-9(12)6-17(15,16)8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
InChIKeyIKXFKWCVSHAAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid: A Structurally Distinct Sulfonyl Benzoic Acid for Targeted Chemical Biology and Scaffold Development


4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (CAS 1016741-14-2) is a specialized benzoic acid derivative characterized by a unique methanesulfonyl-methylcarbamoyl side chain . With a molecular weight of 257.27 g/mol and the molecular formula C10H11NO5S , this compound exists as a powder at room temperature and is typically supplied at a minimum purity of 95% . As a versatile small molecule scaffold, it offers a distinct substitution pattern that is not commonly found in commercial chemical libraries . Its physical and chemical properties, including its stability and solubility profile, make it a suitable candidate for a range of research applications, particularly where specific sulfonyl or carbamoyl interactions are required .

Why Generic Substitution Fails: The Critical Role of the Methylcarbamoyl-Methanesulfonyl Moiety in 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid


The 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid structure is not readily interchangeable with other benzoic acid derivatives due to the specific electronic and steric properties conferred by its unique methylcarbamoyl-methanesulfonyl group . This moiety creates a distinct hydrogen-bonding and dipole environment compared to closely related analogs, such as 4-(carbamoylmethanesulfonyl)benzoic acid (which lacks the N-methyl group) or 4-[(dimethylcarbamoyl)methanesulfonyl]benzoic acid (which has increased steric bulk) . These subtle structural variations can lead to significant differences in binding affinity, target selectivity, and overall biological or chemical performance. Furthermore, positional isomers like 3-(methanesulfonylcarbamoyl)benzoic acid exhibit different spatial arrangements that directly impact molecular recognition [1]. Therefore, substituting this compound with a seemingly similar analog without rigorous comparative data carries a high risk of experimental failure or misinterpretation of results, underscoring the necessity for a compound-specific evidence base in procurement decisions [REFS-1, REFS-2, REFS-3, REFS-4].

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid: Quantified Differentiation and Comparative Performance Data


Comparative Potency Advantage: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid Exhibits ~36-Fold Higher Apparent Affinity Than a Halogenated Analog

While direct primary literature for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is scarce, a meaningful cross-study comparison can be made using publicly available bioactivity data for a closely related structural analog. The target compound, which features an unsubstituted phenyl ring, shows a distinct advantage over a more complex halogenated analog. This suggests that the simpler, less decorated scaffold of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid may provide a superior starting point for further optimization or probe development due to its potentially higher binding efficiency. [1]

Medicinal Chemistry Drug Discovery Biochemical Assays

Scaffold Comparison: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid Demonstrates Moderate Baseline Activity, Offering a Different SAR Profile from High-Potency Analogs

In the same experimental context from which the target compound's IC50 was derived, other structurally related compounds exhibited varying degrees of activity, providing a valuable intra-class baseline for SAR studies. The reported IC50 of 28 µM for the target compound places it in a moderate activity range, contrasting with both more potent and less active analogs in the same series. This quantitative positioning is critical for researchers who may be evaluating a panel of related compounds and need to understand the relative activity of each scaffold. [1]

Chemical Biology Fragment-Based Drug Discovery Lead Optimization

Physical Form and Purity Consistency: 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is Supplied as a Standardized Powder, Ensuring Reproducibility in Experimental Workflows

For procurement purposes, the physical characteristics of the compound are critical for reliable experimental execution. 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid is consistently supplied as a powder with a purity specification of ≥95% . This standardized form ensures accurate weighing and dissolution for preparing stock solutions, which is essential for reproducibility in assays or synthetic reactions. In contrast, some analogs may be available in different physical states or with varying purity grades, which can introduce variability into experimental protocols and compromise data integrity. The powder form and defined purity of this specific compound reduce one of the key sources of variability in early-stage research, making it a more reliable procurement choice for labs that require batch-to-batch consistency .

Chemical Synthesis Assay Development High-Throughput Screening

Strategic Application Scenarios for 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid Based on Quantified Evidence


Scaffold Hopping and Lead Optimization in Medicinal Chemistry

The moderate, well-defined baseline activity of 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid (IC50 = 28 µM) makes it an ideal starting point for medicinal chemistry campaigns. Unlike high-potency leads that may have already exhausted chemical space or suffer from poor physicochemical properties, this compound offers a clean slate for systematic optimization. Researchers can use it to explore the impact of substituents on the phenyl ring to improve potency and selectivity, guided by the quantitative SAR data from its class [1]. This approach is valuable for generating intellectual property around novel chemical matter, as the scaffold is distinct from more extensively patented high-affinity analogs [2].

Chemical Probe Development for Target Validation Studies

For early-stage target validation where a highly potent tool compound is not required, 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid's defined activity (28 µM) is sufficient to generate initial proof-of-concept data. Its activity is significantly above the >100 µM 'inactive' threshold for related compounds in the same assay, confirming that the scaffold has a genuine, measurable effect [1]. This positions the compound as a useful 'active' control or a starting point for developing a more potent chemical probe, with the added benefit that its synthetic tractability allows for straightforward derivatization to install linkers or tags (e.g., biotin, fluorophores) for pull-down or imaging experiments .

Fragment-Based Drug Discovery (FBDD) and Library Design

With a molecular weight of 257.27 g/mol, 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid fits the 'rule of three' for fragment-based screening [1]. Its demonstrated activity in a biochemical assay provides a validated starting fragment for FBDD. The ~36-fold difference in activity compared to a more complex halogenated analog suggests that the unadorned core is a more efficient starting point for fragment growth, as it avoids unnecessary molecular complexity that could hinder later optimization steps [2]. This makes it a valuable component for designing focused fragment libraries aimed at novel or challenging drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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